molecular formula C14H10F2O2 B596477 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261988-06-0

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B596477
CAS No.: 1261988-06-0
M. Wt: 248.229
InChI Key: ZNGWROUAZSNRRF-UHFFFAOYSA-N
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Description

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261988-06-0) is a high-purity biphenyl derivative of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group and strategic fluorine substitutions on its aromatic rings, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. The biphenyl core is a privileged structure in pharmaceuticals, present in a wide range of therapeutics including non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antifungal agents . The incorporation of fluorine atoms is a well-established bioisosteric strategy in drug design. Fluorine can profoundly influence a molecule's potency, metabolic stability, and membrane permeability by modulating its electronic properties, lipophilicity, and its ability to engage in specific interactions with biological targets, such as hydrogen bonding with protein backbones . The carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other functional derivatives to explore structure-activity relationships (SAR). This compound is primarily used as a key intermediate or building block in organic synthesis, particularly in cross-coupling reactions to create more complex molecular architectures. Its structural features make it suitable for research focused on developing new inhibitors for enzymes and protein-protein interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGWROUAZSNRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689335
Record name 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-06-0
Record name 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks due to its tolerance for diverse functional groups. For this compound, the strategy involves coupling a 3-carboxy-substituted aryl halide with a 2'-methyl-5'-fluoro-substituted boronic acid.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (1.5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : THF/H₂O (4:1)

  • Temperature : 80°C, 12 hours

Key Steps :

  • Precursor Synthesis :

    • 3-Bromo-5-fluorobenzoic acid is prepared via bromination of 5-fluorobenzoic acid using NBS in DMF.

    • 2-Methyl-5-fluorophenylboronic acid is synthesized via directed ortho-metalation of 4-fluorotoluene followed by borylation.

  • Coupling Reaction :
    The palladium-catalyzed coupling achieves an 85% yield, with the carboxylic acid group remaining intact under mild basic conditions.

Mechanistic Insights :
Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biphenyl product, with the electron-withdrawing carboxylic acid group enhancing electrophilicity at the 3 position.

Ullmann Coupling Strategy

Ullmann coupling offers an alternative route using copper catalysis, particularly effective for electron-deficient aryl halides.

Reaction Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : DMSO, 110°C, 24 hours

Key Steps :

  • Halide Preparation :

    • 3-Iodo-5-fluorobenzoic acid is generated via iodination of 5-fluorobenzoic acid using I₂/HIO₃.

    • 2-Bromo-5-fluoro-4-methylbenzene is synthesized via radical bromination of 5-fluoro-4-methylbenzene.

  • Coupling Reaction :
    The reaction affords a 78% yield, with slower kinetics compared to Suzuki-Miyaura due to the lower reactivity of copper catalysts.

Optimization :
Microwave irradiation (150 W, 30 minutes) increases the yield to 82% by accelerating oxidative addition.

Stepwise Functionalization Approach

Comparative Analysis of Methods

MethodCatalystYield (%)TimeKey AdvantageLimitation
Suzuki-MiyauraPd(PPh₃)₄8512 hFunctional group toleranceCost of boronic acids
UllmannCuI7824 hLow catalyst costLonger reaction time
Microwave-AssistedPd/C9230 minRapid synthesisSpecialized equipment required
StepwiseSelectfluor®658 h (fluor)Flexibility in modificationMultiple protection/deprotection steps

Reaction Optimization and Mechanistic Insights

  • Protection Strategies : Methyl ester protection of the carboxylic acid prevents decarboxylation during high-temperature fluorination.

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance CuI solubility in Ullmann coupling, improving reaction homogeneity.

  • Fluorination Selectivity : DFT calculations indicate that electron-donating methyl groups at the 2' position direct electrophilic fluorination to the 5' position via resonance stabilization.

Challenges and Limitations

  • Steric Hindrance : The 2'-methyl group reduces coupling efficiency in Ullmann reactions by 12–15% compared to unmethylated analogs.

  • Acid Sensitivity : Over-oxidation of the carboxylic acid to CO₂ occurs under prolonged fluorination conditions, necessitating precise reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid with similar biphenyl derivatives:

Compound Name Substituents Molecular Weight (g/mol) Solubility (aq.) pKa (COOH) Key Applications
5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-COOH 5-F, 5'-F, 2'-CH₃, 3-COOH 292.25 Low ~2.8–3.2 Drug intermediates, MOFs
Biphenyl-3-carboxylic acid No substituents 198.22 Moderate ~4.2 Organic synthesis
5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-COOH 5-F, 2'-CH₃, 3-COOH 258.26 Moderate ~3.5 Antimicrobial agents
5,5'-Dichloro-2'-methyl-[1,1'-biphenyl]-3-COOH 5-Cl, 5'-Cl, 2'-CH₃, 3-COOH 325.16 Very low ~2.5–2.9 Catalysis, agrochemicals
C33H30N4O2 (from PF 43(1) ) 4'-Benzimidazole, 3-COOH 514.62 Very low N/A Pharmacopeial standards

Key Observations :

  • Electron-Withdrawing Effects: Fluorine substituents lower the pKa of the carboxylic acid group compared to non-halogenated analogs (e.g., biphenyl-3-carboxylic acid) due to their electronegativity .
  • Solubility : The presence of fluorine and methyl groups reduces aqueous solubility, a trend also seen in dichloro analogs.
  • Steric Influence : The 2'-methyl group may hinder molecular interactions in biological systems, as observed in analogous drug candidates .

Pharmacopeial Standards

Pharmacopeial testing for crystallinity (〈695〉) and impurity profiles (e.g., dimethylaniline 〈223〉) is critical for compounds like C33H30N4O2 . While specific data for the target compound is unavailable, similar quality control protocols would apply.

Biological Activity

5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1214352-53-0) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological potency, including antibacterial, anticancer, and antileishmanial activities. The findings are supported by various studies and data tables summarizing the results.

  • Molecular Formula : C13H8F2O2
  • Molecular Weight : 234.20 g/mol
  • Structure : The compound features a biphenyl structure with two fluorine atoms and a carboxylic acid functional group.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of pathogens. In vitro studies have shown its effectiveness against:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Klebsiella pneumoniae15 µg/mL
Staphylococcus aureus20 µg/mL
Salmonella typhimurium25 µg/mL

The compound demonstrated superior activity compared to standard antibiotics, particularly against E. coli, where it outperformed tetracycline and ampicillin in some assays .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notably, it has shown cytotoxic effects against lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines. The results are summarized in the following table:

CompoundCell LineCytotoxicity (%) at 100 µMCytotoxicity (%) at 10 µM
This compoundH-15751.3 ± 1.348.4 ± 1.7
BHK-2149.9 ± 2.145.6 ± 1.5
VincristineH-15774.5 ± 2.972.6 ± 3.1

These findings indicate that while the compound is less potent than vincristine, it still possesses significant anticancer activity that warrants further investigation into its mechanisms of action and potential therapeutic applications .

Antileishmanial Activity

In addition to antibacterial and anticancer activities, this compound has also been assessed for its antileishmanial properties against Leishmania major. The results are as follows:

CompoundIC50 (µM) at Different Concentrations
This compound100 µM: 45.3 ± 1.3
10 µM: 43.4 ± 2.7
1 µM: 36.6 ± 2.1
Amphotericin B<0.29

The compound exhibited promising antileishmanial activity comparable to Amphotericin B at lower concentrations, indicating its potential as a therapeutic agent for leishmaniasis treatment .

The biological activity of this compound may be attributed to its ability to intercalate with DNA and disrupt cellular processes in bacteria and cancer cells. Molecular docking studies suggest that it binds effectively to DNA structures, which could explain its antibacterial and anticancer properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid?

Answer:
The Suzuki-Miyaura cross-coupling reaction is a robust approach for constructing the biphenyl core. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids and halogenated precursors. Key steps include:

  • Precursor Selection : Optimize substituent positions (e.g., methyl and fluorine groups) to minimize steric hindrance .
  • Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 80–100°C in a mixed solvent system (toluene/ethanol) with a base (Na₂CO₃).
  • Purification : Isolate the product via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Employ a multi-technique approach:

  • HPLC-UV : Use a C18 column with a mobile phase (e.g., acetonitrile/0.1% formic acid) to assess purity (>98%) .
  • NMR Spectroscopy : Confirm substitution patterns via ¹H, ¹³C, and ¹⁹F NMR. For example, the methyl group (2'-position) appears as a singlet (~δ 2.3 ppm), while fluorine atoms induce splitting in adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify the molecular ion peak (e.g., [M-H]⁻ at m/z 290.05) .

Basic: What crystallographic techniques are suitable for resolving its solid-state structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal:

  • Crystal Growth : Use slow evaporation from DMSO/MeOH mixtures to obtain high-quality crystals .
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Process data with SHELXL for structure solution and SHELXT for space-group determination. Final R-factors should be <0.05 .

Advanced: How can computational docking predict the compound’s interactions with biological targets?

Answer:

  • Software Setup : Use AutoDock Vina for docking simulations. Prepare the ligand (compound) and receptor (target protein) in PDBQT format .
  • Grid Parameters : Define a 20 ų box centered on the active site. Adjust exhaustiveness to 20 for thorough sampling.
  • Analysis : Cluster docking poses by root-mean-square deviation (RMSD <2.0 Å) and rank by binding affinity (ΔG). Validate top poses with molecular dynamics simulations .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:

  • NMR Reanalysis : Acquire 2D spectra (COSY, HSQC, HMBC) to resolve overlapping signals caused by fluorine coupling .
  • Crystallographic Validation : Compare experimental NMR shifts with those predicted from SCXRD-derived structures .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ group) to simplify ¹H NMR interpretation .

Advanced: What strategies optimize this compound’s use as a linker in fluorinated metal-organic frameworks (F-MOFs)?

Answer:

  • Coordination Design : Pair the carboxylic acid groups with metal nodes (e.g., Zr⁴+ or Cu²+) under solvothermal conditions .
  • Fluorination Effects : Leverage fluorine’s electron-withdrawing properties to enhance MOF stability and gas adsorption capacity.
  • Characterization : Use powder XRD to confirm framework topology and BET analysis for surface area measurement (~1500 m²/g) .

Advanced: How to evaluate synthetic byproducts or regioisomeric impurities?

Answer:

  • LC-MS/MS : Detect trace impurities (<0.1%) using a Q-TOF mass spectrometer in negative ion mode.
  • Isomer Differentiation : Compare retention times and fragmentation patterns with authentic standards .
  • Theoretical Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict relative stabilities of regioisomers and byproducts .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Catalyst Optimization : Screen ligands (e.g., BINAP) to enhance stereoselectivity in cross-coupling steps .
  • Process Monitoring : Implement in-situ FTIR to track reaction progress and minimize side reactions.
  • Crystallization Control : Use anti-solvent addition (e.g., water) to favor enantiopure crystal growth .

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